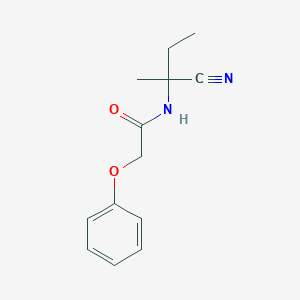

![molecular formula C17H15ClN2O4S B2800585 3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-52-1](/img/structure/B2800585.png)

3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

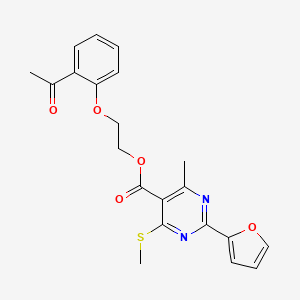

The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities . The compound also contains a spirocyclic dione structure, which is a type of cyclic compound where two rings share a single atom.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazoles are typically synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids in the presence of phosphorus oxychloride .Molecular Structure Analysis

The benzothiazole moiety is planar due to the conjugation of p-orbitals across the ring. The aromaticity of the benzothiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzothiazole moiety can undergo electrophilic substitution at the carbon adjacent to the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

- ATCA derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds show promise in modulating inflammation and pain pathways, making them relevant for drug development.

- Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal (GI) irritation, bleeding, and ulceration due to COX-1 inhibition. ATCA derivatives exhibit lower ulcerogenic effects compared to standard NSAIDs, making them potential candidates for safer pain management .

- Some ATCA derivatives have been designed as topoisomerase I inhibitors . Topoisomerases play crucial roles in DNA replication and repair, and inhibiting them can lead to cell death. These derivatives may have applications in cancer therapy.

- In vitro studies have shown that ATCA derivatives inhibit proliferation in human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 . Their potential as anticancer agents warrants further investigation.

- A scalable chemoenzymatic process has been developed for ATCA synthesis, providing a high yield of the compound . This efficient method could facilitate large-scale production for research and drug development.

- ATCA derivatives have been used as building blocks for novel benzamides with potential pharmacological activities . These compounds may find applications in diverse therapeutic areas.

Anti-Inflammatory and Analgesic Properties

Ulcerogenic and Gastrointestinal Safety

Topoisomerase I Inhibition

Antiproliferative Activity Against Cancer Cells

Chemoenzymatic Synthesis

Design of Novel Benzamides

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been shown to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This results in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes, which are involved in inflammation and pain . By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators .

Result of Action

The potential inhibition of COX enzymes by this compound could lead to reduced inflammation and pain, given the role of these enzymes in producing inflammatory mediators . .

Eigenschaften

IUPAC Name |

3-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZSBABXSPBVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)

![4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2800521.png)